

Quantum Chemical Calculations for 1,4-Bis(triethoxysilyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Bis(triethoxysilyl)benzene

Cat. No.: B1313312

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of **1,4-Bis(triethoxysilyl)benzene** (BTEB). While specific experimental quantum chemical studies on BTEB are not extensively documented in publicly available literature, this document outlines the established computational methodologies and protocols that are applied to similar organosilane and aromatic systems. The guide presents a theoretical framework, a detailed computational workflow, and illustrative data to serve as a resource for researchers investigating BTEB and related compounds.

Introduction to 1,4-Bis(triethoxysilyl)benzene

1,4-Bis(triethoxysilyl)benzene is an organosilicon compound with the chemical formula $C_6H_4(Si(OC_2H_5)_3)_2$. It serves as a crucial precursor in the synthesis of periodic mesoporous organosilicas (PMOs), materials with applications in catalysis, separation, and drug delivery.^[1] Understanding the molecule's structural, electronic, and spectroscopic properties at a quantum level is essential for optimizing its use in these advanced materials and for predicting its reactivity and potential interactions in biological systems.

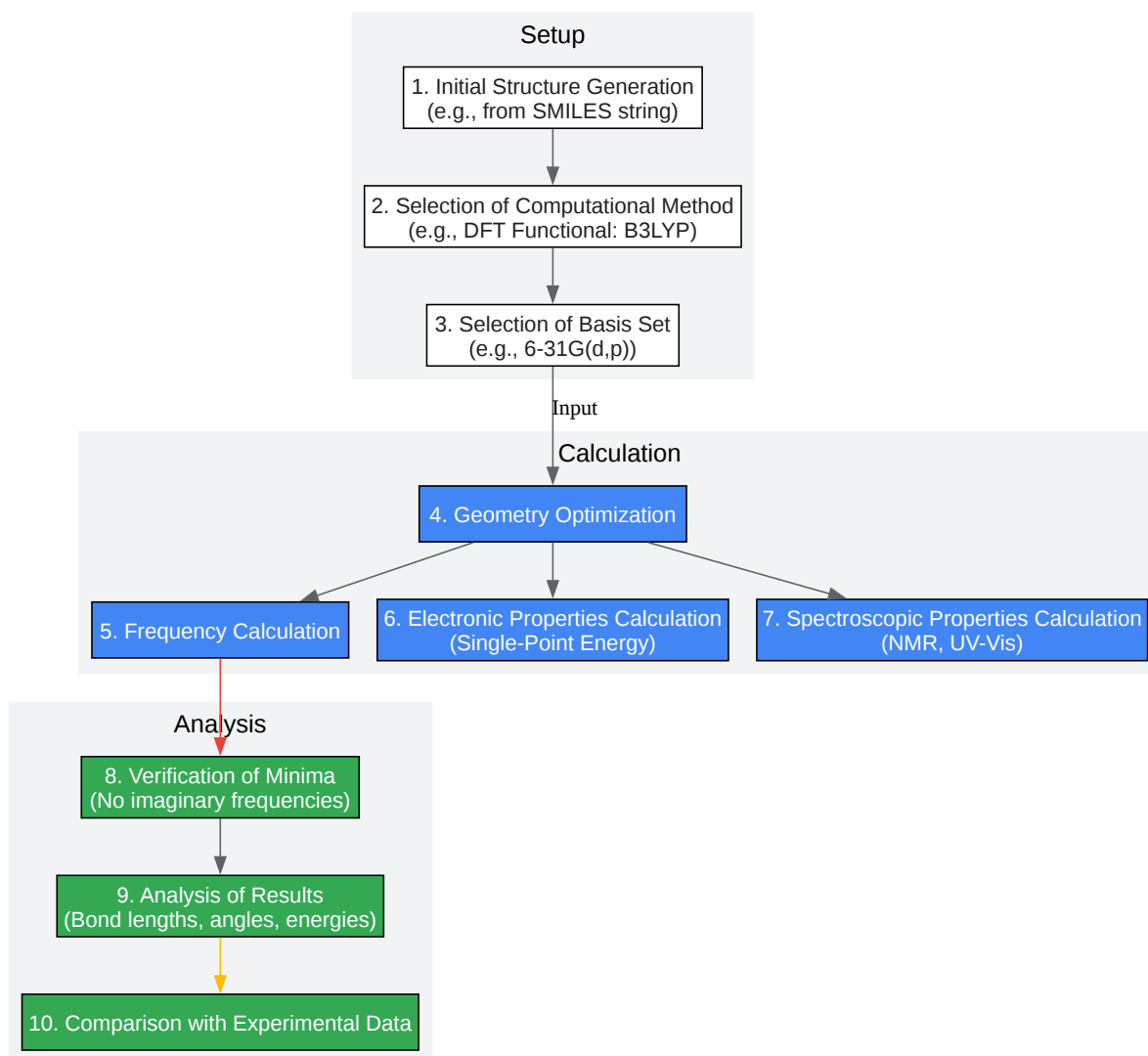
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental approach to determine these properties with high accuracy. These computational methods allow for the prediction of molecular geometries, vibrational

frequencies (IR and Raman spectra), electronic properties (HOMO-LUMO gap), and NMR chemical shifts, providing insights that are complementary to experimental data.

Computational Methodology

A typical computational study on **1,4-Bis(triethoxysilyl)benzene** would involve a multi-step process, beginning with the construction of the initial molecular geometry and culminating in the analysis of its calculated properties. The workflow for such a study is depicted below.

Computational Workflow for 1,4-Bis(triethoxysilyl)benzene

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References

- 1. assets.science.nasa.gov [assets.science.nasa.gov]
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